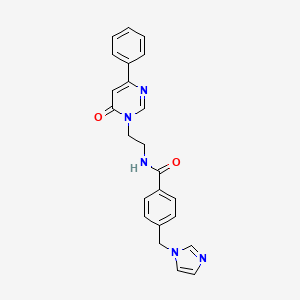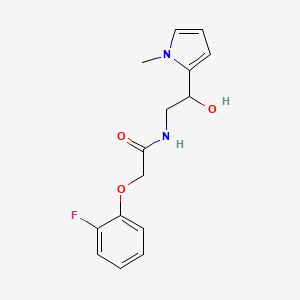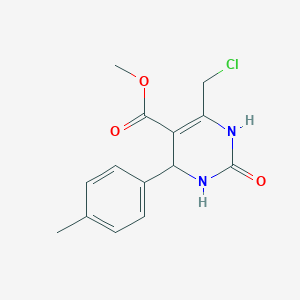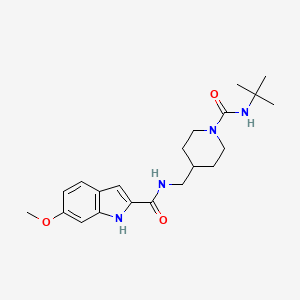
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a tert-butylcarbamoyl group, a piperidine ring, a methoxy group, and an indole ring. The presence of these functional groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The piperidine ring is a common structural motif in many natural products and pharmaceuticals . The indole ring is a key component of many biologically active compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carbamate and methoxy could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Chemical Modification and Pharmacological Activity
Research on compounds related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide focuses on their potential in alleviating conditions such as chronic pain, demonstrating the importance of structural modifications for enhanced pharmacological profiles. For instance, studies on urea-based TRPV1 antagonists, which share a structural similarity, indicate advancements in the development of compounds with improved tolerability and pharmacological benefits, highlighting the significance of chemical modification in drug discovery (Nie et al., 2020).
Synthesis and Characterization
The synthesis of related compounds, such as tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, demonstrates the versatility and complexity of synthesizing intermediates for pharmaceuticals like Vandetanib. This work elucidates the systematic approach to achieving compounds with specific functional groups through multi-step chemical processes, showcasing the compound's role as a key intermediate in drug synthesis (Wang et al., 2015).
Medicinal Chemistry and Receptor Targeting
Further research delves into the selective agonistic properties of similar compounds on serotonin receptors, suggesting their utility in studying mood disorders and potentially treating them. The detailed analysis of structural elements contributing to receptor specificity and affinity emphasizes the importance of indole-based structures in developing therapeutic agents with high selectivity and potency (Heinrich et al., 2004).
Novel Synthetic Routes
Innovations in synthetic chemistry are highlighted by the development of new routes to piperidines and related structures, illustrating the continuous search for more efficient, selective, and versatile synthetic methodologies. Such research not only expands the toolbox of synthetic chemistry but also opens pathways for the creation of novel compounds with potential therapeutic applications (Back & Nakajima, 2000).
Wirkmechanismus
Target of Action
It is noted that similar compounds are used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
Based on its use in protac development, it can be inferred that it may play a role in the formation of a ternary complex between the target protein, the e3 ligase, and itself . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
This system is responsible for the degradation of proteins in the cell, and its manipulation allows for the selective degradation of specific proteins .
Result of Action
This could have various effects depending on the function of the degraded protein .
Eigenschaften
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-21(2,3)24-20(27)25-9-7-14(8-10-25)13-22-19(26)18-11-15-5-6-16(28-4)12-17(15)23-18/h5-6,11-12,14,23H,7-10,13H2,1-4H3,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNONTOUPCAJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

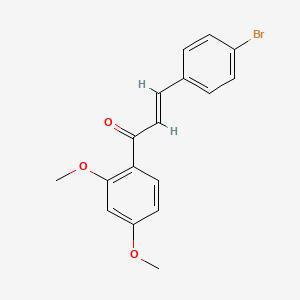

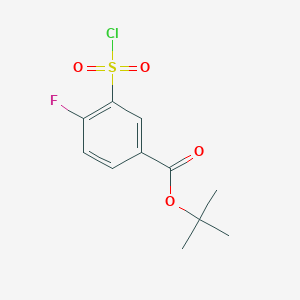
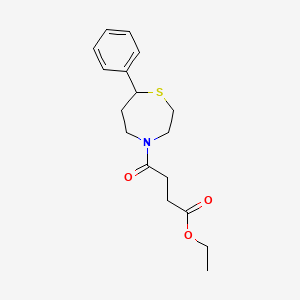
![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2447732.png)
